6-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Overview
Description
6-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the benzothiazole family. This compound is characterized by its unique structure, which includes a methoxy group, a phenoxybenzoyl group, and a piperazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Core: This step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazole ring.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Addition of the Phenoxybenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 3-phenoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The phenoxybenzoyl group can be reduced to a phenyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 6-hydroxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole.
Reduction: Formation of 6-methoxy-2-[4-(3-phenyl)piperazin-1-yl]-1,3-benzothiazole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic effects, including antidepressant-like activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 6-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as neurotransmitter receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, including changes in cellular signaling pathways.
Comparison with Similar Compounds
6-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole: Similar structure but with a methoxyphenyl group instead of a phenoxybenzoyl group.
3-(Piperazin-1-yl)-1,2-benzothiazole: Lacks the methoxy and phenoxybenzoyl groups, resulting in different chemical and biological properties.
Properties
IUPAC Name |
[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-30-20-10-11-22-23(17-20)32-25(26-22)28-14-12-27(13-15-28)24(29)18-6-5-9-21(16-18)31-19-7-3-2-4-8-19/h2-11,16-17H,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWBKJHBZXQNFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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